4-(1H-Tetrazol-5-YL)piperidine
Overview
Description
4-(1H-Tetrazol-5-yl)-piperidine is a chemical compound containing a piperidine ring and a tetrazole group. It is commonly used in the pharmaceutical industry as a building block for the synthesis of various drugs, particularly in the development of medications for cardiovascular and central nervous system disorders .
Molecular Structure Analysis
The molecular formula of 4-(1H-Tetrazol-5-yl)-piperidine is C6H11N5 . It has a molecular weight of 153.19 . The structure consists of a piperidine ring and a tetrazole group .Physical And Chemical Properties Analysis
4-(1H-Tetrazol-5-yl)-piperidine is a solid at room temperature . It has a molecular weight of 153.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be found in specialized chemical databases.Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis of Novel Compounds : Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) synthesized a series of novel heterocyclic compounds containing tetrazoles and piperidine, which exhibited good antimicrobial activity, potentially offering new lead molecules for drug development (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Bioisosteric Studies
- Investigation of Bioisosteres : Moltzen, Pedersen, Bogeso, Meier, Frederiksen, Sanchez, and Løve Lembøl (1994) explored bioisosteres of arecoline, where tetrazole-5-yl group substituted piperidine derivatives showed muscarinic activity, highlighting potential in treating neurological disorders (Moltzen et al., 1994).
Structural and Molecular Studies
- Molecular Structure Investigations : Shawish, Soliman, Haukka, Dalbahi, Barakat, and El‐Faham (2021) conducted molecular structure investigations of s-triazine derivatives incorporating piperidine, providing insights into intermolecular interactions and electronic properties (Shawish et al., 2021).
Antiproliferative and Tubulin Inhibition
- Antiproliferative Agents : Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, and Hamel (2014) discovered 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents acting as tubulin inhibitors, indicating potential in cancer therapy (Krasavin et al., 2014).
In Vitro Studies and Biological Agents
- Synthesis of Potent Biological Agents : Megha, Bodke, and Shanavaz (2023) synthesized tetrazole substituted piperidine derivatives with significant antibacterial and anti-TB activities, underlining their potential as powerful biological agents (Megha, Bodke, & Shanavaz, 2023).
properties
IUPAC Name |
4-(2H-tetrazol-5-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVMYJMQMQSCHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626243 | |
Record name | 4-(2H-Tetrazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Tetrazol-5-YL)piperidine | |
CAS RN |
112626-97-8 | |
Record name | 4-(2H-Tetrazol-5-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112626-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2H-Tetrazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Tetrazol-5-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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